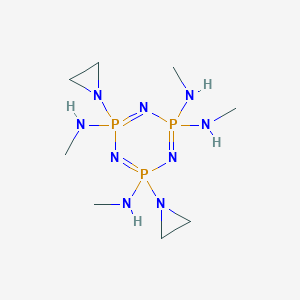
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin, also known as DATT, is a novel compound that has gained attention in scientific research due to its potential as a photoaffinity label and as a tool for studying biological systems. DATT is a highly reactive compound that is capable of selectively crosslinking with proteins and nucleic acids upon exposure to UV light. This property makes it a valuable tool for studying protein-protein interactions and protein-DNA interactions, as well as for identifying novel drug targets.
作用机制
The mechanism of action of 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin involves the formation of a covalent bond between the compound and a target molecule upon exposure to UV light. The resulting crosslinking can be used to identify the binding site of the target molecule and to study its function.
生化和生理效应
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been shown to have a variety of biochemical and physiological effects, including the ability to selectively crosslink with proteins and nucleic acids, the ability to inhibit enzymatic activity, and the ability to induce apoptosis in cancer cells. These effects make 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin a valuable tool for studying biological systems and for identifying potential drug targets.
实验室实验的优点和局限性
One of the main advantages of using 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin in lab experiments is its high selectivity for crosslinking with target molecules. This selectivity allows for the identification of specific binding sites and the study of protein-protein and protein-DNA interactions. However, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin also has limitations, including its high reactivity, which can lead to non-specific crosslinking, and its potential toxicity, which can limit its use in certain experimental systems.
未来方向
There are many potential future directions for research involving 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin, including the development of new photoaffinity labeling techniques, the identification of novel drug targets, and the study of protein-protein and protein-DNA interactions in complex biological systems. Other potential future directions include the development of new synthetic methods for 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin and the study of its potential use in clinical applications.
合成方法
The synthesis of 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin involves the reaction of 1,3-diaminopropane with phosphorus trichloride and triethylamine, followed by the addition of aziridine and ammonia. The resulting product is a white crystalline powder that is highly soluble in water and has a molecular weight of 402.1 g/mol.
科学研究应用
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used in a variety of scientific research applications, including proteomics, genomics, and drug discovery. In proteomics, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to identify protein-protein interactions and to map protein binding sites in complex biological systems. In genomics, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to study DNA-protein interactions and to identify novel transcription factors. In drug discovery, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to identify potential drug targets and to screen for compounds that may have therapeutic value.
属性
CAS 编号 |
101395-77-1 |
|---|---|
产品名称 |
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin |
分子式 |
C8H24N9P3 |
分子量 |
339.26 g/mol |
IUPAC 名称 |
4,6-bis(aziridin-1-yl)-2-N,2-N',4-N,6-N-tetramethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,6-tetramine |
InChI |
InChI=1S/C8H24N9P3/c1-9-18(10-2)13-19(11-3,16-5-6-16)15-20(12-4,14-18)17-7-8-17/h9-12H,5-8H2,1-4H3 |
InChI 键 |
AWFLVMILNQNDCC-UHFFFAOYSA-N |
SMILES |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC |
规范 SMILES |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC |
同义词 |
1,3-AZP 1,3-diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin N(3)P(3)Az(2)(NHMe)4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



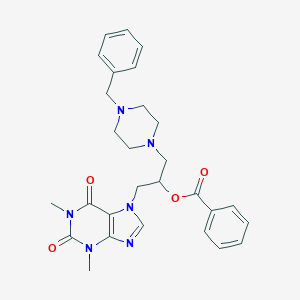
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)

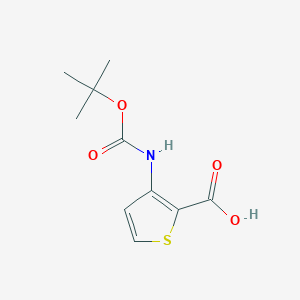


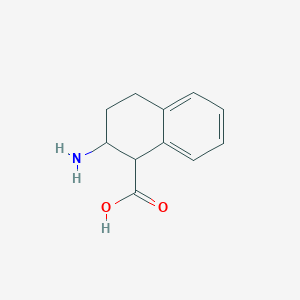
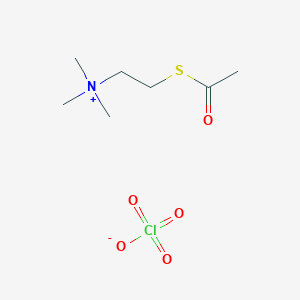
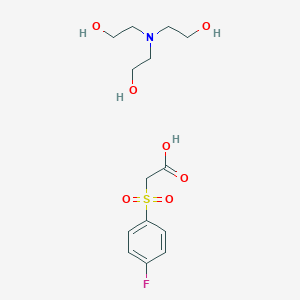

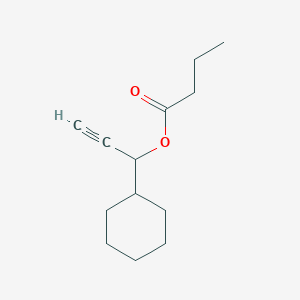
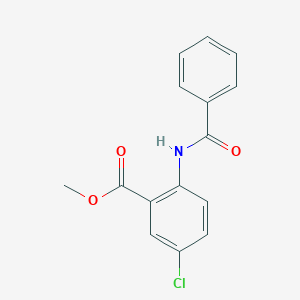
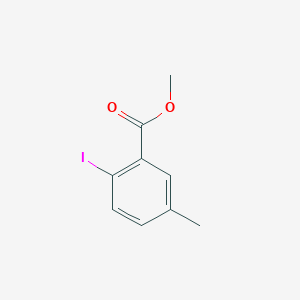
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)